6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

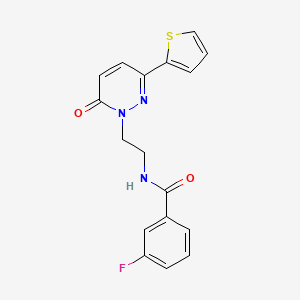

The compound can be synthesized via the modified Biginelli reaction, a multicomponent reaction involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This reaction is promoted by microwave irradiation and catalyzed by TsOH under solvent-free conditions, yielding high efficiency and purity (Qing Chen, Qingjian Liu, Haiping Wang, 2012).

Molecular Structure Analysis

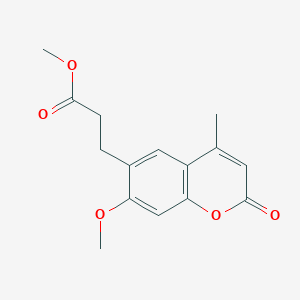

The molecular structure of methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been elucidated using various crystallographic and spectroscopic techniques. Studies on its solvatomorphism have revealed the existence of anhydrous and solvated forms, indicating the compound's ability to form stable structures with solvent molecules. These structures are stabilized by hydrogen-bonding interactions, such as N-H...O=C and C-H...O=C, contributing to its chemical properties and reactivity (Annie Cleetus, G. Rani, G. B. Dharma Rao, D. Chopra, 2020).

Chemical Reactions and Properties

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate participates in various chemical reactions, demonstrating a range of reactivities that are essential for organic synthesis. Its methyl and carboxylate groups can undergo transformations, including oxidation and substitution reactions, enabling the synthesis of diverse derivatives with different functional groups. These reactions are crucial for expanding the molecular diversity of related compounds (E. L. Khanina, G. Ya. Dubur, 1982).

科学的研究の応用

- ビゲリ反応: LaSOM® 293は、アルデヒド、活性メチレン化合物、尿素(またはその類似体)を含む3成分反応であるビゲリ反応を用いて合成されます。 この反応は、高度に官能化されたヘテロ環を生成するため、創薬のための強力なツールとなります .

- 抗癌の可能性: LaSOM® 293のようなジヒドロピリミジノン(DHPM)は、その薬理学的効果、特に抗癌剤開発において研究されてきました。 モナストロルは、DHPMであり、キネシン-5阻害剤として作用し、細胞周期停止とアポトーシスを引き起こします .

- LaSOM® 293誘導体は、抗菌および抗癌活性について評価されています。 QSAR研究は、それらの構造活性相関に関する洞察を提供し、新規化合物の設計に役立ちます .

- グリーンなアプローチには、アルデヒドの代替物としてのメチルアレーン、インサイチュ尿素生成、環境に優しい乳酸を触媒として使用して、ビゲリ反応により溶媒なし条件下で2-オキソ-1,2,3,4-テトラヒドロピリミジン(LaSOM® 293を含む)を合成することが含まれます .

- 4-メチル-2-(1,2,3,6-テトラヒドロピリジン-4-イル)ピリミジンなどの関連するピリミジン誘導体は、神経保護効果を示します。 これらの化合物は、神経疾患に対する有望な可能性を秘めています .

医薬品化学と創薬

抗菌および抗癌評価

グリーン合成とサステナビリティ

神経保護効果

プロテオミクス研究

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes like kinesin-5 , which plays a crucial role in the separation of genetic material during mitosis .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes such as cell cycle arrest at the g2/m phase and activation of signaling pathways, which leads to cellular apoptosis .

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

特性

IUPAC Name |

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXPYWZLXYKNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNC(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)